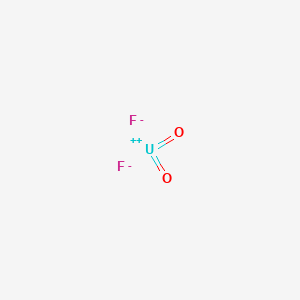
Uranyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uranyl fluoride, also known as this compound, is a chemical compound with the formula UO2F2. It is a uranium compound where uranium is in the +6 oxidation state, coordinated by two oxygen atoms and two fluoride ions. This compound is of significant interest due to its applications in nuclear chemistry and its role in the nuclear fuel cycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Uranyl fluoride can be synthesized through the reaction of uranium hexafluoride (UF6) with water or steam. The reaction is typically carried out under controlled conditions to ensure the formation of UO2F2:
UF6+2H2O→UO2F2+4HF
Industrial Production Methods
In industrial settings, the production of dioxouranium(2+);difluoride involves the controlled hydrolysis of uranium hexafluoride. This process is crucial in the nuclear fuel cycle, particularly in the conversion of uranium hexafluoride to uranium oxides, which are used as nuclear fuel.
Análisis De Reacciones Químicas
Types of Reactions
Uranyl fluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form uranyl hydroxide and hydrofluoric acid.
Reduction: Can be reduced to lower oxidation states of uranium under specific conditions.
Complexation: Forms complexes with various ligands, which can alter its chemical properties.
Common Reagents and Conditions
Water and Steam: Used in hydrolysis reactions.
Reducing Agents: Such as hydrogen or metals, used in reduction reactions.
Ligands: Various organic and inorganic ligands used in complexation reactions.
Major Products Formed
Uranyl Hydroxide: Formed during hydrolysis.
Uranium Oxides: Formed during reduction and further processing.
Aplicaciones Científicas De Investigación
Uranyl fluoride has several scientific research applications:
Nuclear Chemistry: Used in studies related to the nuclear fuel cycle and uranium chemistry.
Radiochemistry: Important in the study of radioactive compounds and their behavior.
Material Science: Used in the synthesis of uranium-based materials with unique properties.
Environmental Science: Studied for its behavior in the environment and its impact on ecosystems.
Mecanismo De Acción
The mechanism of action of dioxouranium(2+);difluoride involves its interaction with various molecular targets. In nuclear chemistry, it acts as a precursor to other uranium compounds. Its interactions with ligands and reducing agents can lead to the formation of complexes and reduced uranium species, respectively. The pathways involved include hydrolysis, reduction, and complexation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Uranium Hexafluoride (UF6): A volatile uranium compound used in the enrichment of uranium.
Uranyl Nitrate (UO2(NO3)2): A soluble uranium compound used in nuclear reprocessing.
Uranium Dioxide (UO2): A stable uranium oxide used as nuclear fuel.
Uniqueness
Uranyl fluoride is unique due to its specific coordination environment and its role in the nuclear fuel cycle. Unlike uranium hexafluoride, it is less volatile and more stable under certain conditions. Compared to uranyl nitrate, it has different solubility and reactivity properties, making it suitable for specific applications in nuclear chemistry and material science.
Propiedades
Fórmula molecular |
F2O2U |
|---|---|
Peso molecular |
308.025 g/mol |
Nombre IUPAC |
dioxouranium(2+);difluoride |
InChI |
InChI=1S/2FH.2O.U/h2*1H;;;/q;;;;+2/p-2 |
Clave InChI |
KCKICANVXIVOLK-UHFFFAOYSA-L |
SMILES canónico |
O=[U+2]=O.[F-].[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(10-Fluorodec-3-YN-1-YL)oxy]oxane](/img/structure/B8534599.png)


![1-(Benzo[c][1,2,5]thiadiazol-5-yl)propan-1-one](/img/structure/B8534622.png)

![2-[2-(4-Chloro-phenyl)-5-methyl-oxazol-4-yl]-ethanol](/img/structure/B8534638.png)
![3-[(Acetyl-methyl-amino)-methyl]-4-amino-N-methyl-N-(1-methyl-1H-indol-2-ylmethyl)-benzamide](/img/structure/B8534669.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B8534683.png)

![4-Oxo-4-[[5-(trifluoromethyl)-2-pyridyl]amino]butanoic acid](/img/structure/B8534691.png)
![4-[4-(Hexyloxy)phenyl]piperidin-4-OL](/img/structure/B8534701.png)


